Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate

Description

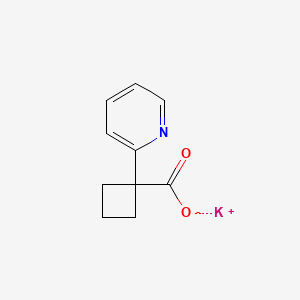

Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate is a potassium salt of a cyclobutane carboxylic acid derivative substituted with a pyridin-2-yl group. Its molecular formula is C₁₀H₁₀KNO₂, with a molecular weight of 215.3 g/mol (calculated from structural analogs). The compound features a cyclobutane ring fused to a carboxylate group and a pyridine ring at the 2-position, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

potassium;1-pyridin-2-ylcyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.K/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8;/h1-2,4,7H,3,5-6H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQHEYOWOLIHKR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=N2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10KNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate typically involves the reaction of 1-pyridin-2-ylcyclobutane-1-carboxylic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt. The reaction can be represented as follows:

1-pyridin-2-ylcyclobutane-1-carboxylic acid+KOH→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized products.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The pyridine ring can participate in substitution reactions, where substituents on the ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Scientific Applications of Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate

This compound is a chemical compound belonging to the class of cyclobutane carboxylates. It features a cyclobutane ring substituted with a pyridine moiety and a carboxylate group, giving it unique chemical properties. This compound has potential applications in scientific fields such as organic synthesis and medicinal chemistry.

Synthesis and Structure

The synthesis of this compound involves chemical reactions using potassium salts and pyridine derivatives. The synthesis routes and mechanisms are crucial for understanding its formation and reactivity.

Applications

- Organic Synthesis this compound is used as a building block in organic synthesis.

Related Research

While specific case studies and comprehensive data tables for this compound are not available in the search results, research on related compounds indicates potential applications:

- 1-(Pyridin-2-yl)cyclobutanecarboxylic acid hydrochloride: This compound has shown potential as an antimalarial drug by selectively inhibiting Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1). It has also demonstrated neuroprotective properties in preclinical models, improving performance in memory tasks in rats with induced cognitive impairment.

- Pyridine Compounds: Pyridine compounds, in general, have remarkable antibacterial, antifungal, and antiviral properties . The presence of additional heterocycles or organic groups like amino, hydroxy, or methoxy can increase their biological activities .

Mechanism of Action

The mechanism of action of Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can bind to active sites on enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The carboxylate group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate and related compounds:

| Compound Name | Molecular Formula | Substituent | Counterion | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₀KNO₂ | Pyridin-2-yl | K⁺ | 215.3 | Higher molecular weight; potassium may reduce solubility compared to sodium salts |

| Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate | C₁₀H₁₀NNaO₂ | Pyridin-4-yl | Na⁺ | 199.19 | Sodium salts typically exhibit higher aqueous solubility than potassium analogs |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | Benzyl | H⁺ (acid form) | 190.24 | Bulkier aromatic group increases lipophilicity; unclassified under GHS hazards |

| 1-(3-Methoxyphenyl)cyclopropane-1-carboxylate | C₁₉H₁₅NO₅ | 3-Methoxyphenyl | - | 338.10 | Cyclopropane ring introduces higher ring strain; methoxy group enhances polarity |

Structural and Functional Analysis

Counterion Effects (K⁺ vs. Na⁺):

Potassium salts, such as this compound, generally exhibit lower aqueous solubility compared to sodium analogs (e.g., Sodium 1-(pyridin-4-yl)cyclobutane-1-carboxylate) due to differences in ionic radius and hydration energy. This property could influence bioavailability in pharmaceutical applications .

Substituent Position (Pyridin-2-yl vs. Such positional differences can affect binding affinity in biological systems, such as enzyme active sites or receptor pockets .

Aromatic vs. Aliphatic Substituents: 1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) demonstrates that benzyl substituents increase steric bulk and lipophilicity relative to pyridinyl groups. This could enhance membrane permeability but reduce water solubility .

Biological Activity

Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure and Properties

The compound features a cyclobutane ring linked to a pyridine moiety and a carboxylate group , which contributes to its unique chemical behavior. The molecular formula is with a molecular weight of approximately 227.3 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.3 g/mol |

| Solubility | Soluble in water |

| pKa | ~4.5 (indicative of carboxylate) |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The pyridine ring can bind to active sites on these targets, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing binding affinity, while the carboxylate group facilitates hydrogen bonding and ionic interactions.

Interaction with Enzymes

Research indicates that this compound may interact with enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit certain kinases that play critical roles in cancer cell proliferation and survival.

Antimicrobial Properties

This compound has shown potential antimicrobial activity. A study evaluating its efficacy against various bacterial strains demonstrated significant inhibition of growth, suggesting its utility in developing new antimicrobial agents.

Case Study: Antitubercular Activity

In a study focused on antitubercular compounds, derivatives related to this compound exhibited promising results against Mycobacterium tuberculosis. The pharmacokinetic properties were analyzed using liquid chromatography-mass spectrometry (LC-MS), indicating effective metabolism and stability profiles conducive for therapeutic use .

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- Cancer Research : Investigations into the compound's ability to inhibit specific kinases have shown promise in reducing tumor growth in xenograft models.

- Enzyme Inhibition : this compound has been noted for its ability to modulate enzyme activity related to cancer progression, particularly through effects on cell cycle regulation .

Q & A

Q. How can researchers validate the environmental impact of this compound?

- Methodological Answer : Conduct OECD 301F biodegradation tests in activated sludge. Quantify residual compound via LC-MS/MS and monitor metabolites (e.g., pyridinyl fragments). Compare to structurally related compounds (e.g., chloropyridinyl carboxylates) to assess ecotoxicology trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.